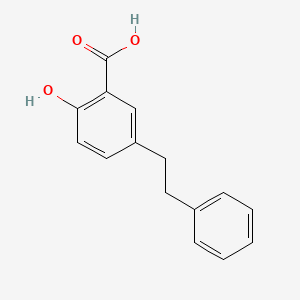

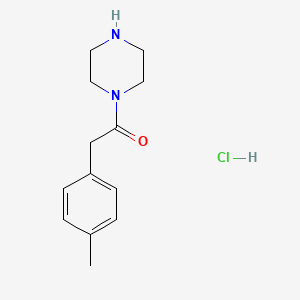

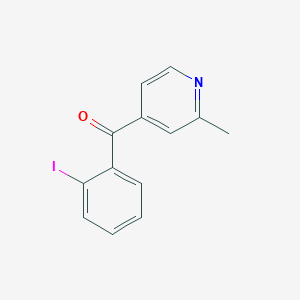

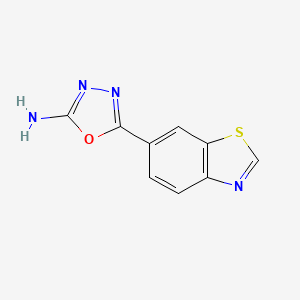

![molecular formula C8H10ClN3OS B1440156 Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride CAS No. 1185365-43-8](/img/structure/B1440156.png)

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride

Descripción general

Descripción

“Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These compounds consist of a phenyl group substituted by a methanamine . This compound is a potential ligand replacement for poly (3-hexylthiophene)/CdSe hybrid solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A typical synthetic method to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound involves a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of a similar compound, [(3-methylphenyl)methyl][(thiophen-2-yl)methyl]amine hydrochloride, is 253.8 .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the synthesis of anti-depressant molecules involves the ATH reaction of a compound with a catalyst, mediated by dynamic kinetic resolution .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it has been used in the enantioselective bioreduction process to produce (S)-duloxetine , a widely used antidepressant. The process involves whole cells of Rhodotorula glutinis that reduce a related compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, which is an intermediate in the production of (S)-duloxetine .

Chiral Building Blocks

The compound’s structure allows for the creation of chiral building blocks essential for drugs that require high enantiomeric purity. The aforementioned bioreduction process results in an enantiomeric excess of over 99.5%, demonstrating its potential for producing single-enantiomer pharmaceuticals .

Catalysis Research

In catalysis, this compound can be used to study new methods of asymmetric synthesis. Researchers have explored various catalytic systems to achieve high enantiomeric excess in the production of chiral alcohols from ketones, which is a crucial step in synthesizing many active pharmaceutical ingredients .

Material Science

Thiophene derivatives, like the one present in this compound, are often used in material science, particularly in the development of organic semiconductors. These materials are essential for creating organic light-emitting diodes (OLEDs) and solar cells .

Neuroscience Research

Given its role in the synthesis of duloxetine, this compound can also be used in neuroscience research to study the effects of serotonin and norepinephrine reuptake inhibition, which is the mechanism of action of duloxetine .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS.ClH/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6;/h2-4,9H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVVHWZIIRADFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

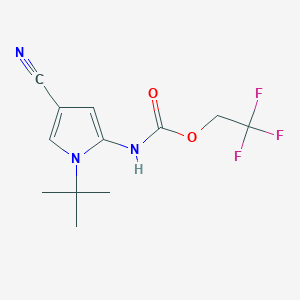

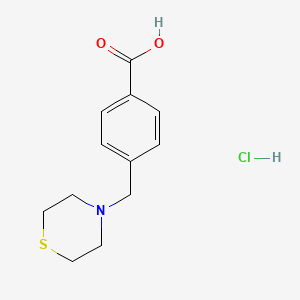

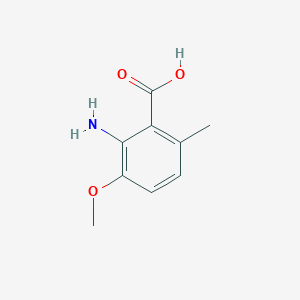

![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)